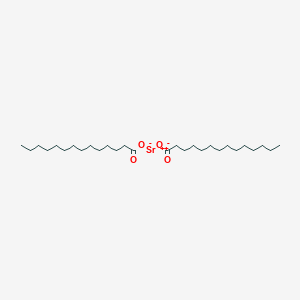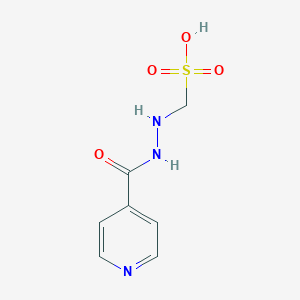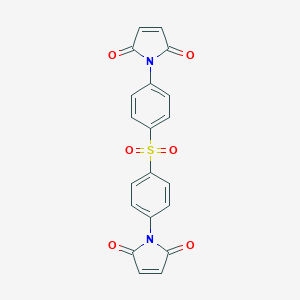
ar-(Allyloxy)benzenetrimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ar-(Allyloxy)benzenetrimethanol is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an allyloxy group attached to a benzene ring substituted with three methylol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ar-(Allyloxy)benzenetrimethanol typically involves the reaction of 2,4,6-trimethylolbenzene with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the allyl group and the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: ar-(Allyloxy)benzenetrimethanol undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
ar-(Allyloxy)benzenetrimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ar-(Allyloxy)benzenetrimethanol involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in various chemical reactions, while the benzene ring provides stability and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparación Con Compuestos Similares
ar-(Allyloxy)benzenetrimethanol can be compared with similar compounds such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
1-Allyloxy-2-hydroxybenzophenone: Used in the preparation of grafted polymers for electrical applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of allyloxy and methylol groups makes it versatile for various applications.
Propiedades
Número CAS |
10580-81-1 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
[3,5-bis(hydroxymethyl)-4-prop-2-enoxyphenyl]methanol |
InChI |
InChI=1S/C12H16O4/c1-2-3-16-12-10(7-14)4-9(6-13)5-11(12)8-15/h2,4-5,13-15H,1,3,6-8H2 |
Clave InChI |
LCZGQAGYKBQHKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
SMILES canónico |
C=CCOC1=C(C=C(C=C1CO)CO)CO |
| 64051-40-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


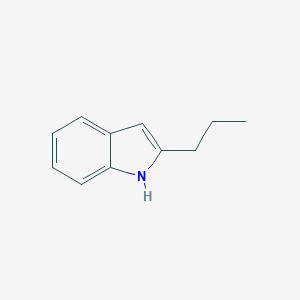

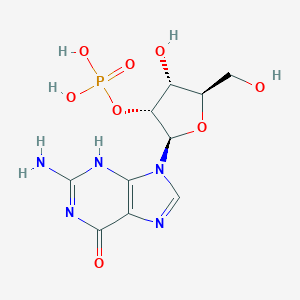
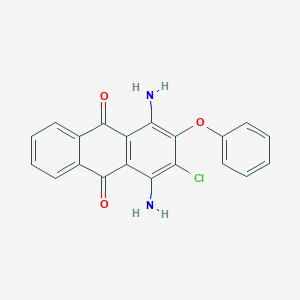
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
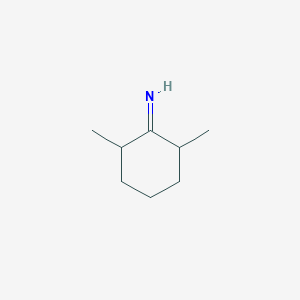

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
